1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . This compound features a cyclobutane ring attached to a phenyl group substituted with two methoxy groups at the 3 and 5 positions, and an aldehyde functional group on the cyclobutane ring. It is a versatile intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzyl chloride with cyclobutanone in the presence of a base to form the corresponding alcohol, which is then oxidized to the aldehyde . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or amines.
Suzuki–Miyaura Coupling: This compound can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of biological pathways and the development of bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy groups on the phenyl ring may also influence the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde can be compared with other cyclobutane-containing compounds, such as:
Cyclobutanecarbaldehyde: Lacks the methoxy groups on the phenyl ring, resulting in different reactivity and applications.
1-(3,4-Dimethoxyphenyl)cyclobutanecarbaldehyde: Similar structure but with methoxy groups at different positions, leading to variations in chemical behavior and biological activity.
1-(3,5-Dimethoxyphenyl)cyclobutanemethanol:
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C13H16O3/c1-15-11-6-10(7-12(8-11)16-2)13(9-14)4-3-5-13/h6-9H,3-5H2,1-2H3 |
InChI Key |
TVPWIGWYBHBFBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCC2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.